molecular formula C11H18ClN5 B13149090 6-Chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine CAS No. 84712-76-5

6-Chloro-N-cyclopentyl-N'-isopropyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13149090
CAS No.: 84712-76-5
M. Wt: 255.75 g/mol
InChI Key: XWFNWQAZWHPBNA-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine typically involves the reaction of appropriate amines with triazine derivatives. One common method involves the substitution of a chlorine atom in a triazine ring with cyclopentyl and isopropyl amines. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with different nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced.

Scientific Research Applications

6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-cyclopentyl-N’-isopropyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria and fungi by interfering with their enzymatic processes and cellular functions. The exact molecular pathways and targets are still under investigation, but it is known that triazine derivatives can disrupt the synthesis of nucleic acids and proteins in microbial cells .

Properties

CAS No.

84712-76-5

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

6-chloro-4-N-cyclopentyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18ClN5/c1-7(2)13-10-15-9(12)16-11(17-10)14-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

XWFNWQAZWHPBNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl

Origin of Product

United States

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